1,3-dimethyl-1H-1,2,4-triazole hydrochloride

Catalog No.
S14006400
CAS No.
M.F
C4H8ClN3
M. Wt
133.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-dimethyl-1H-1,2,4-triazole hydrochloride

Product Name

1,3-dimethyl-1H-1,2,4-triazole hydrochloride

IUPAC Name

1,3-dimethyl-1,2,4-triazole;hydrochloride

Molecular Formula

C4H8ClN3

Molecular Weight

133.58 g/mol

InChI

InChI=1S/C4H7N3.ClH/c1-4-5-3-7(2)6-4;/h3H,1-2H3;1H

InChI Key

IRQMZEPJOILZLY-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=N1)C.Cl

1,3-Dimethyl-1H-1,2,4-triazole hydrochloride is a synthetic compound belonging to the triazole family, characterized by its five-membered ring structure containing three nitrogen atoms and two carbon atoms. This compound is notable for its potential applications in various fields, including pharmaceuticals and agriculture. The hydrochloride form enhances its solubility in water, making it suitable for biological studies and applications.

  • Oxidation: The compound can be oxidized to form various derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
  • Reduction: Reduction reactions can yield different forms of the compound, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: The triazole ring can engage in substitution reactions where functional groups are replaced by other groups under appropriate conditions .

The biological activity of 1,3-dimethyl-1H-1,2,4-triazole hydrochloride is significant due to its structural features that allow interaction with various biological targets. Compounds containing triazole moieties have been shown to exhibit:

  • Antimicrobial properties: Effective against a range of bacteria and fungi.
  • Anticancer activity: Some derivatives have demonstrated cytotoxic effects on cancer cell lines.
  • Anti-inflammatory effects: Potential use in treating inflammatory conditions .

Several methods exist for synthesizing 1,3-dimethyl-1H-1,2,4-triazole hydrochloride:

  • Conventional synthesis: Involves reacting appropriate hydrazines with carbonyl compounds under acidic conditions.
  • One-pot reactions: Recent advancements have led to efficient one-pot synthesis methods that reduce the number of steps and increase yield. These methods often utilize readily available starting materials and mild reaction conditions .
  • Catalytic methods: Utilizing catalysts such as copper or palladium can facilitate the formation of triazole rings from azides and alkynes through click chemistry approaches .

The applications of 1,3-dimethyl-1H-1,2,4-triazole hydrochloride are diverse:

  • Pharmaceuticals: Used as an intermediate in the synthesis of various drugs due to its biological activity.
  • Agriculture: Employed as a fungicide or herbicide owing to its antimicrobial properties.
  • Material Science: Investigated for incorporation into polymers or other materials for enhanced properties .

Interaction studies involving 1,3-dimethyl-1H-1,2,4-triazole hydrochloride focus on its binding affinities with biological targets. Molecular docking studies have been employed to predict how this compound interacts with enzymes and receptors relevant to disease pathways. These studies help elucidate the mechanism of action and potential therapeutic uses of the compound .

Several compounds share structural similarities with 1,3-dimethyl-1H-1,2,4-triazole hydrochloride. Below is a comparison highlighting their uniqueness:

Compound NameStructure TypeNotable Properties
1,2,4-TriazoleTriazoleBroad spectrum antimicrobial activity
1-Methyl-1H-1,2,4-triazoleTriazoleExhibits anti-inflammatory effects
4-Amino-1H-1,2,4-triazoleTriazolePotential anticancer activity
1-Hydroxy-3-methyl-1H-1,2,4-triazoleHydroxytriazoleAntifungal properties

Uniqueness of 1,3-Dimethyl-1H-1,2,4-triazole Hydrochloride

What sets 1,3-dimethyl-1H-1,2,4-triazole hydrochloride apart from these similar compounds is its specific methyl substitution pattern on the triazole ring which enhances its solubility and bioactivity. This unique configuration allows it to interact differently with biological targets compared to other triazoles.

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

133.0406750 g/mol

Monoisotopic Mass

133.0406750 g/mol

Heavy Atom Count

8

Dates

Last modified: 08-10-2024

Explore Compound Types